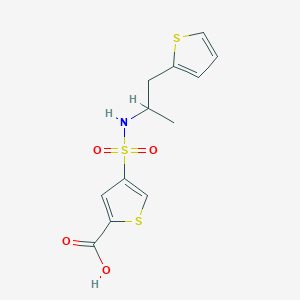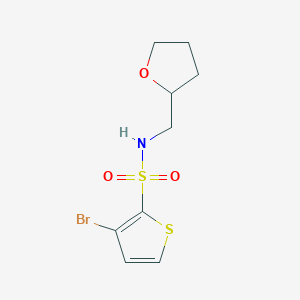
N-(3-cyanopentan-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanopentan-3-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory effects on a variety of enzymes and receptors.
作用机制
The mechanism of action of N-(3-cyanopentan-3-yl)benzamide involves its ability to inhibit specific enzymes and receptors. For example, it has been shown to inhibit HDACs, which are involved in the regulation of gene expression and cellular differentiation. By inhibiting HDACs, N-(3-cyanopentan-3-yl)benzamide can induce histone acetylation, leading to changes in gene expression and cellular function. Similarly, it has been shown to inhibit PARPs, which are involved in DNA repair and cell death pathways. By inhibiting PARPs, N-(3-cyanopentan-3-yl)benzamide can induce DNA damage and cell death in cancer cells. Finally, it has been shown to inhibit CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. By inhibiting these receptors, N-(3-cyanopentan-3-yl)benzamide can reduce pain and inflammation and modulate immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyanopentan-3-yl)benzamide are diverse and depend on the specific enzyme or receptor that is being inhibited. For example, inhibition of HDACs can lead to changes in gene expression and cellular differentiation, while inhibition of PARPs can induce DNA damage and cell death in cancer cells. Inhibition of CB1 and CB2 receptors can reduce pain and inflammation and modulate immune function. These effects have been demonstrated in various in vitro and in vivo models, suggesting that N-(3-cyanopentan-3-yl)benzamide has broad therapeutic potential.
实验室实验的优点和局限性
One of the major advantages of N-(3-cyanopentan-3-yl)benzamide is its potent inhibitory effects on a variety of enzymes and receptors. This makes it a versatile tool for studying epigenetic and signaling pathways in various diseases. Another advantage is its high yield and purity, which makes it suitable for large-scale production. However, one of the limitations of N-(3-cyanopentan-3-yl)benzamide is its relatively low solubility in water, which can make it challenging to use in certain experimental settings. Additionally, its inhibitory effects may not be specific to a single enzyme or receptor, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(3-cyanopentan-3-yl)benzamide. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the specific mechanisms by which N-(3-cyanopentan-3-yl)benzamide exerts its effects and to identify the optimal dosing and treatment regimens. Additionally, future research could focus on developing more soluble analogs of N-(3-cyanopentan-3-yl)benzamide that can be used in a wider range of experimental settings. Finally, studies could investigate the potential synergistic effects of N-(3-cyanopentan-3-yl)benzamide with other drugs or therapies, which could enhance its therapeutic potential.
合成方法
The synthesis of N-(3-cyanopentan-3-yl)benzamide involves the condensation reaction of 3-cyanopentan-3-ol and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography and recrystallization. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
N-(3-cyanopentan-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory effects on enzymes such as HDACs, PARPs, and PDEs, as well as on receptors such as CB1, CB2, and TRPV1. These inhibitory effects have been attributed to the compound's ability to modulate epigenetic and signaling pathways, leading to changes in gene expression and cellular function.
属性
IUPAC Name |
N-(3-cyanopentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(4-2,10-14)15-12(16)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXPRTIYDOTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopentan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)

![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)



![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
